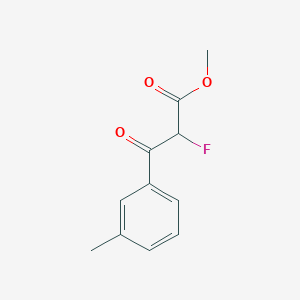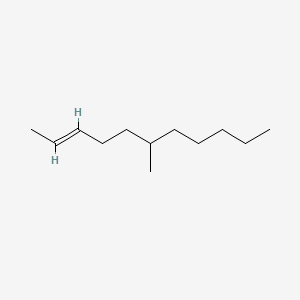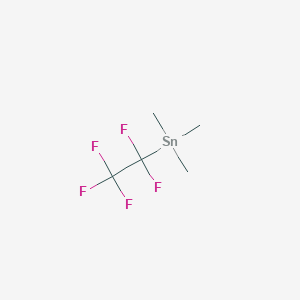![molecular formula C16H18F2O4 B13407403 diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate is an organic compound with the molecular formula C16H18F2O4. It is a diethyl ester derivative of propanedioic acid, featuring a 2,4-difluorophenyl group attached to a propenyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2,4-difluorobenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenyl chain to a single bond.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]malonate.
Reduction: Formation of diethyl 2-[(E)-3-(2,4-difluorophenyl)propyl]propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(2,5-difluorophenyl)propanedioate
- Diethyl 2-(3,4-difluorophenyl)propanedioate
- Diethyl 2-(2,3-difluorophenyl)propanedioate
Uniqueness
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate is unique due to the specific positioning of the difluorophenyl group and the propenyl chain. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C16H18F2O4 |
|---|---|
Poids moléculaire |
312.31 g/mol |
Nom IUPAC |
diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-3-21-15(19)13(16(20)22-4-2)7-5-6-11-8-9-12(17)10-14(11)18/h5-6,8-10,13H,3-4,7H2,1-2H3/b6-5+ |
Clé InChI |
AYUMNQDFUWJYDS-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)C(C/C=C/C1=C(C=C(C=C1)F)F)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CC=CC1=C(C=C(C=C1)F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



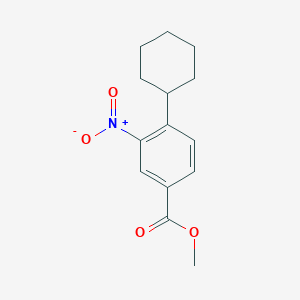
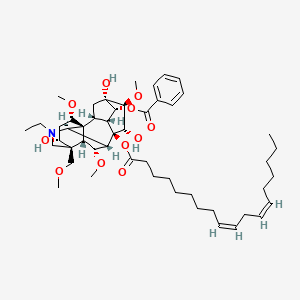
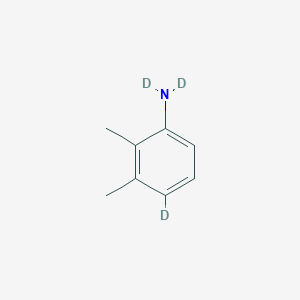
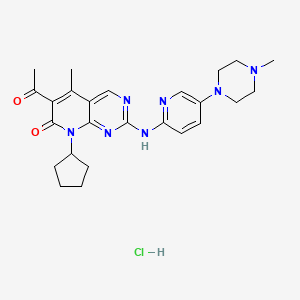
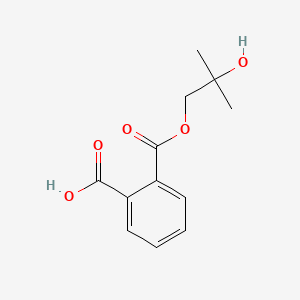


![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
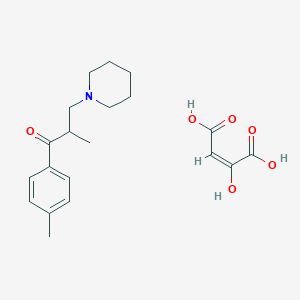
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
